Thalidomide-O-acetamido-PEG1-OH

Description

Properties

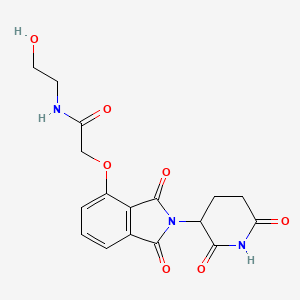

Molecular Formula |

C17H17N3O7 |

|---|---|

Molecular Weight |

375.3 g/mol |

IUPAC Name |

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-(2-hydroxyethyl)acetamide |

InChI |

InChI=1S/C17H17N3O7/c21-7-6-18-13(23)8-27-11-3-1-2-9-14(11)17(26)20(16(9)25)10-4-5-12(22)19-15(10)24/h1-3,10,21H,4-8H2,(H,18,23)(H,19,22,24) |

InChI Key |

IRCDSNNPVPWEFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Thalidomide-O-acetamido-PEG1-OH and related analogs:

*Molecular weight estimated based on analogs (e.g., Thalidomide-O-amido-PEG1-azide: 444.4 g/mol ).

Key Comparative Insights

PEG Length and Solubility

- PEG1 vs. PEG2/PEG3 : this compound’s short PEG chain balances solubility enhancement without significantly increasing molecular weight, which is critical for cell permeability. In contrast, PEG2 and PEG3 analogs (e.g., Thalidomide-O-amido-C3-PEG3-C1-NH2) offer greater solubility but may reduce bioavailability due to steric hindrance .

Functional Terminal Groups

- -OH (Hydroxyl) : Enables esterification or etherification reactions. Useful for conjugating carboxylic acids or alkylating agents.

- -N3 (Azide) : Facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry for probe design .

- -NH2 (Amine) : Protonatable under physiological conditions, enhancing water solubility. Critical for forming stable amide bonds in PROTACs .

Commercial and Regulatory Considerations

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Thalidomide-O-acetamido-PEG1-OH with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves coupling thalidomide derivatives with PEG linkers via amidation or azide-alkyne cycloaddition. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst use : Copper(I) catalysts (e.g., CuBr) enhance efficiency in click chemistry for azide-alkyne conjugation .

- Purification : Reverse-phase HPLC or silica gel chromatography ensures >95% purity, with monitoring via LC-MS .

- Yield optimization : Adjust reaction time (24–48 hr) and temperature (25–60°C) based on TLC or NMR progress tracking .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use multi-modal analytical techniques:

- NMR spectroscopy : Confirm PEG linker integration via characteristic ethylene oxide peaks (δ 3.5–3.7 ppm in -NMR) and thalidomide aromatic signals (δ 7.0–8.0 ppm) .

- HPLC-MS : Monitor molecular ion peaks ([M+H]) to verify molecular weight and detect impurities .

- FT-IR : Identify amide bonds (1650–1680 cm) and PEG ether linkages (1100–1250 cm) .

Q. What mechanisms underlie the biological activity of this compound in experimental models?

- Methodological Answer : The compound combines thalidomide’s cereblon-binding activity (inducing proteasomal degradation of target proteins) with PEG’s pharmacokinetic benefits:

- Anti-angiogenesis : Assess using endothelial tube formation assays or corneal micropocket models (e.g., inhibition of VEGF-induced vascularization) .

- PROTAC applications : Test degradation of target proteins (e.g., IKZF1/3 in myeloma) via immunoblotting after 48–72 hr exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antitumor efficacy data for thalidomide-PEG conjugates?

- Methodological Answer : Discrepancies may arise from variations in:

- Linker length : Compare PEG1 vs. PEG4 conjugates using dose-response curves (IC) in myeloma cell lines .

- Experimental endpoints : Standardize response criteria (e.g., ≥50% paraprotein reduction over 6 weeks) .

- Model systems : Validate findings across in vitro (e.g., RPMI-8226 cells) and in vivo (e.g., SCID mouse xenografts) models .

Q. What experimental design considerations are critical for incorporating this compound into PROTACs?

- Methodological Answer :

- Linker flexibility : Optimize PEG length (n=1–4) to balance target engagement and proteasome recruitment .

- Bioactivity testing : Use ternary complex assays (SPR/ITC) to quantify cereblon-PROTAC-target protein interactions .

- Off-target profiling : Screen for unintended protein degradation via proteome-wide mass spectrometry .

Q. How can researchers optimize in vivo pharmacokinetic studies for thalidomide-PEG conjugates?

- Methodological Answer :

- Dosing regimen : Start with 200 mg/kg oral administration (based on refractory myeloma trials) and adjust for PEG-mediated solubility improvements .

- Biodistribution : Use fluorescently labeled conjugates (e.g., Cy5-PEG) for real-time tracking in tumor-bearing mice .

- Toxicity monitoring : Assess neuropathy (rotarod test) and teratogenicity (zebrafish embryo assays) .

Q. What statistical approaches are recommended for analyzing contradictory data on antiangiogenic effects?

- Methodological Answer :

- Multivariate regression : Correlate microvascular density (CD34 staining) with paraprotein reduction in patient biopsies .

- Meta-analysis : Pool data from independent studies using fixed/random-effects models to quantify heterogeneity (I statistic) .

- Sensitivity testing : Evaluate robustness of conclusions by excluding outlier datasets .

Data Presentation and Validation

-

Tables :

-

Critical Analysis : Prioritize primary literature (e.g., peer-reviewed studies ) over vendor-supplied data. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity alongside cellular degradation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.